4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrimido[1,2-a]benzimidazole core, substituted with dimethoxy, nitrophenyl, and carboxamide groups.
Preparation Methods
The synthesis of 4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves several steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitroacetophenone hydrazone, which is then oxidized using manganese (IV) oxide to form the corresponding diazoethane . This intermediate is then coupled with various reagents to form the final product. The reaction conditions typically involve organic solvents such as chloroform, dimethylformamide (DMF), or dimethylsulfoxide (DMSO), and the reactions are often carried out under controlled light conditions to prevent degradation .
Chemical Reactions Analysis
4-(4,5-Dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and dimethoxy groups. Common reagents used in these reactions include manganese (IV) oxide for oxidation and sodium borohydride for reduction
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its ability to act as a photoreactive crosslinker. Upon exposure to UV light, the compound undergoes photolysis, releasing reactive intermediates that can form covalent bonds with nearby molecules . This property is particularly useful in studying molecular interactions and pathways in biological systems.
Comparison with Similar Compounds
Similar compounds include:
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Shares the dimethoxy and nitrophenyl groups but differs in its overall structure and reactivity.
4,5-Dimethoxy-2-nitrobenzyl bromide: Another photoreactive compound used in similar applications but with different reactivity and applications.
Various benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and specific applications.
Properties
Molecular Formula |
C26H23N5O5 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H23N5O5/c1-15-23(25(32)28-16-9-5-4-6-10-16)24(30-19-12-8-7-11-18(19)29-26(30)27-15)17-13-21(35-2)22(36-3)14-20(17)31(33)34/h4-14,24H,1-3H3,(H,27,29)(H,28,32) |
InChI Key |
HPDUDAFEWHWENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.